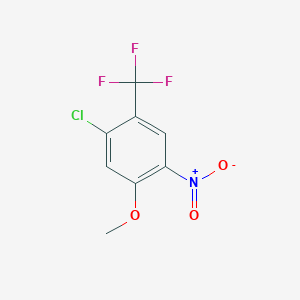
4-ブトキシビフェニル
概要
説明
4-Butoxybiphenyl is an organic compound with the molecular formula C16H18O. It consists of a biphenyl core with a butoxy group attached to the fourth carbon of one of the benzene rings. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
科学的研究の応用
4-Butoxybiphenyl has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including its role as a modulator of certain cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug delivery systems.
Industry: It is used in the production of various materials, including polymers and electronic devices.
作用機序
Target of Action
Similar compounds such as 4-phenylbutylamine have been shown to interact with enzymes like trypsin-1
Mode of Action
It’s known that biphenyl compounds can undergo various chemical reactions, including nucleophilic substitution . In such reactions, a nucleophile substitutes for a halogen at the benzylic position. The exact interaction of 4-Butoxybiphenyl with its targets and the resulting changes would depend on the specific biochemical context.
Biochemical Pathways
It’s worth noting that biphenyl compounds can be involved in various chemical reactions and pathways, including the suzuki–miyaura coupling , which is a type of carbon-carbon bond-forming reaction
Pharmacokinetics
Pharmacokinetics is the science of the kinetics of drug absorption, distribution, and elimination (i.e., metabolism and excretion) The ADME properties of a compound significantly impact its bioavailability and therapeutic efficacy
Result of Action
It’s known that biphenyl compounds can participate in various chemical reactions, leading to changes at the molecular level . The specific effects would depend on the nature of the targets and the biochemical context.
準備方法
Synthetic Routes and Reaction Conditions: 4-Butoxybiphenyl can be synthesized through several synthetic routes. One common method involves the Ullmann condensation reaction, where 4-bromobiphenyl reacts with sodium butoxide to form 4-butoxybiphenyl. The reaction typically requires high temperatures and a strong base.
Industrial Production Methods: In an industrial setting, 4-butoxybiphenyl is often produced through catalytic processes that involve the use of transition metal catalysts to facilitate the coupling reactions. These methods are designed to be scalable and cost-effective for large-scale production.
化学反応の分析
Types of Reactions: 4-Butoxybiphenyl undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation: The major product of oxidation is 4-butoxybiphenyl-4-carboxylic acid.
Reduction: The reduction of 4-butoxybiphenyl can yield 4-butoxybiphenyl-4-ol.
Substitution: Substitution reactions can lead to the formation of various substituted biphenyl derivatives.
類似化合物との比較
4-Butoxybiphenyl is similar to other biphenyl derivatives, such as 4-ethoxybiphenyl and 4-propoxybiphenyl. its unique butoxy group imparts distinct chemical and physical properties that differentiate it from these compounds. The presence of the butoxy group enhances its solubility and reactivity, making it more suitable for certain applications.
List of Similar Compounds
4-Ethoxybiphenyl
4-Propoxybiphenyl
4-Methoxybiphenyl
4-Phenoxybiphenyl
特性
IUPAC Name |
1-butoxy-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c1-2-3-13-17-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,2-3,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZHZJABHDELF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290411 | |
| Record name | 4-Butoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6842-78-0 | |
| Record name | 4-Butoxybiphenyl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Butoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)









![5-[4-(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B1597217.png)


